2-(dimethylphosphoryl)pyridine-4-carbonitrile
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Overview
Description
2-(dimethylphosphoryl)pyridine-4-carbonitrile is a chemical compound with a molecular formula of C8H9N2O2P It is known for its unique structure, which includes a pyridine ring substituted with a dimethylphosphoryl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylphosphoryl)pyridine-4-carbonitrile typically involves the reaction of pyridine-4-carbonitrile with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylphosphoryl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines.
Scientific Research Applications
2-(dimethylphosphoryl)pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(dimethylphosphoryl)pyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The dimethylphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The carbonitrile group may also play a role in the compound’s overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylphosphoryl)pyridine-3-carbonitrile
- 2-(dimethylphosphoryl)pyridine-5-carbonitrile
- 2-(dimethylphosphoryl)pyridine-4-carboxamide
Uniqueness
2-(dimethylphosphoryl)pyridine-4-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
2703774-75-6 |
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Molecular Formula |
C8H9N2OP |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-dimethylphosphorylpyridine-4-carbonitrile |
InChI |
InChI=1S/C8H9N2OP/c1-12(2,11)8-5-7(6-9)3-4-10-8/h3-5H,1-2H3 |
InChI Key |
SSGUQAPJDCJVQY-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=NC=CC(=C1)C#N |
Purity |
95 |
Origin of Product |
United States |
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